molecular formula C23H28N2O2 B12590949 4-(3-(2-(Dipropylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one CAS No. 651030-04-5

4-(3-(2-(Dipropylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one

Cat. No.: B12590949
CAS No.: 651030-04-5
M. Wt: 364.5 g/mol
InChI Key: DOVPVUPDCLVWNO-UHFFFAOYSA-N
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Description

4-(3-(2-(Dipropylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dipropylamino group, a phenyl ring, and a hydroxyisoquinolinone moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(2-(Dipropylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common approach is the condensation of 3-(2-(dipropylamino)ethyl)benzaldehyde with 5-hydroxyisoquinolin-1(2H)-one under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(3-(2-(Dipropylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the isoquinolinone moiety can be reduced to form a hydroxy derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Nitro, bromo, and sulfonyl derivatives.

Scientific Research Applications

4-(3-(2-(Dipropylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in neurological disorders.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 4-(3-(2-(Dipropylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The dipropylamino group may interact with neurotransmitter receptors, while the hydroxyisoquinolinone moiety can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(2-(Diethylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one
  • 4-(3-(2-(Dimethylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one
  • 4-(3-(2-(Dipropylamino)ethyl)phenyl)-6-hydroxyisoquinolin-1(2H)-one

Uniqueness

4-(3-(2-(Dipropylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one is unique due to the presence of the dipropylamino group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

651030-04-5

Molecular Formula

C23H28N2O2

Molecular Weight

364.5 g/mol

IUPAC Name

4-[3-[2-(dipropylamino)ethyl]phenyl]-5-hydroxy-2H-isoquinolin-1-one

InChI

InChI=1S/C23H28N2O2/c1-3-12-25(13-4-2)14-11-17-7-5-8-18(15-17)20-16-24-23(27)19-9-6-10-21(26)22(19)20/h5-10,15-16,26H,3-4,11-14H2,1-2H3,(H,24,27)

InChI Key

DOVPVUPDCLVWNO-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCC1=CC(=CC=C1)C2=CNC(=O)C3=C2C(=CC=C3)O

Origin of Product

United States

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